molecular formula C26H25N5O2S B6502447 1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone CAS No. 1010868-12-8

1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone

Cat. No.: B6502447
CAS No.: 1010868-12-8
M. Wt: 471.6 g/mol
InChI Key: ZFHATXWMVPANBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone is a complex organic compound with a unique structure that includes a bipyrazole core, a thiophene ring, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone typically involves multiple steps:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated ethanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1’,3’-diphenyl-5-(furan-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

    1-(1’,3’-diphenyl-5-(pyridin-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone lies in the combination of the bipyrazole core with the thiophene ring and hydroxyethylamino group

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c32-14-13-27-17-25(33)31-23(16-22(28-31)24-12-7-15-34-24)21-18-30(20-10-5-2-6-11-20)29-26(21)19-8-3-1-4-9-19/h1-12,15,18,23,27,32H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHATXWMVPANBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CNCCO)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.